molecular formula C14H15N5O B11025959 1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-phenylguanidine

1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-phenylguanidine

Cat. No.: B11025959
M. Wt: 269.30 g/mol
InChI Key: NLEMRLQWSCSUHS-UHFFFAOYSA-N
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Description

N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Dimroth rearrangement is a notable reaction used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds . This rearrangement involves the isomerization of heterocycles through ring opening and closure, catalyzed by acids or bases and accelerated by heat or light.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic guanidines and pyrimidines, such as:

Uniqueness

N-(4-OXO-4,5,6,7-TETRAHYDRO-3H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N’-PHENYLGUANIDINE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C14H15N5O/c15-13(16-9-5-2-1-3-6-9)19-14-17-11-8-4-7-10(11)12(20)18-14/h1-3,5-6H,4,7-8H2,(H4,15,16,17,18,19,20)

InChI Key

NLEMRLQWSCSUHS-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1)N=C(NC2=O)/N=C(\N)/NC3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N=C(N)NC3=CC=CC=C3

Origin of Product

United States

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